Cas no 10065-72-2 ((S)-Methyl 2-aminopropanoate)

(S)-Methyl 2-aminopropanoate structure
(S)-Methyl 2-aminopropanoate structure
Nome del prodotto:(S)-Methyl 2-aminopropanoate
Numero CAS:10065-72-2
MF:C4H9NO2
MW:103.119761228561
CID:139697
PubChem ID:82335

(S)-Methyl 2-aminopropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-Methyl 2-aminopropanoate
    • L-Alanine, methyl ester
    • methyl L-alaninate
    • (2S)-2-Aminopropanoic acid methyl ester
    • (2S)-2-Aminopropionic acid methyl ester
    • (L)-alanine methyl ester
    • (S)-alanine methyl ester
    • alanine methyl ester
    • Einecs 233-201-9
    • H2N-Ala-OMe
    • H-L-Ala-OMe
    • Mehtyl (2S)-2-aminopropanoate
    • Mehtyl (2S)-2-aminopropionate
    • Mehtyl (S)-2-aminopropionate
    • Methyl alaninate
    • S-Methyl-2-aMinopropionate
    • SCHEMBL72838
    • NS00082506
    • Ala-OMe
    • AKOS016843082
    • H2N-(L)-Ala-OMe
    • CHEMBL590283
    • alanine methylester
    • L-.alpha.-Alanine methyl ester
    • Q27463019
    • (L)-Ala-OMe
    • 10065-72-2
    • methyl (2S)-2-aminopropanoate
    • EN300-54729
    • (+)-L-Alanine methyl ester
    • (S)-methyl2-aminopropanoate
    • DTXSID40905646
    • H-Ala-OMe
    • NS00082529
    • Methyl 2-aminopropanoate #
    • Alanine, methyl ester, L-
    • D-ALANYL ESTER
    • L-alpha-Alanine methyl ester
    • DB-187583
    • G83675
    • MDL: MFCD00047910
    • Inchi: 1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1
    • Chiave InChI: DWKPPFQULDPWHX-VKHMYHEASA-N
    • Sorrisi: O(C)C([C@H](C)N)=O

Proprietà calcolate

  • Massa esatta: 103.06300
  • Massa monoisotopica: 103.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 2
  • Complessità: 72.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Superficie polare topologica: 52.3A^2

Proprietà sperimentali

  • Densità: 1.01
  • Punto di ebollizione: 101.5°Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.42
  • PSA: 52.32000
  • LogP: 0.20690

(S)-Methyl 2-aminopropanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-54729-0.5g
methyl (2S)-2-aminopropanoate
10065-72-2
0.5g
$21.0 2023-02-10
Enamine
EN300-54729-1.0g
methyl (2S)-2-aminopropanoate
10065-72-2
1g
$0.0 2023-06-07
Enamine
EN300-54729-10.0g
methyl (2S)-2-aminopropanoate
10065-72-2
10.0g
$32.0 2023-02-10
Enamine
EN300-54729-0.05g
methyl (2S)-2-aminopropanoate
10065-72-2
0.05g
$19.0 2023-02-10
Enamine
EN300-54729-0.25g
methyl (2S)-2-aminopropanoate
10065-72-2
0.25g
$19.0 2023-02-10
Enamine
EN300-54729-2.5g
methyl (2S)-2-aminopropanoate
10065-72-2
2.5g
$27.0 2023-02-10
Enamine
EN300-54729-5.0g
methyl (2S)-2-aminopropanoate
10065-72-2
5.0g
$29.0 2023-02-10
Chemenu
CM280350-1g
(S)-Methyl 2-aminopropanoate
10065-72-2 95%
1g
$430 2022-06-14
Enamine
EN300-54729-0.1g
methyl (2S)-2-aminopropanoate
10065-72-2
0.1g
$19.0 2023-02-10
Chemenu
CM280350-1g
(S)-Methyl 2-aminopropanoate
10065-72-2 95%
1g
$430 2021-06-09

(S)-Methyl 2-aminopropanoate Letteratura correlata

Fornitori consigliati
atkchemica
(CAS:10065-72-2)(S)-Methyl 2-aminopropanoate
CL7928
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta